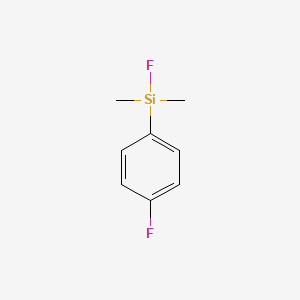
Fluoro(4-fluorophenyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro(4-fluorophenyl)dimethylsilane is an organosilicon compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluoro(4-fluorophenyl)dimethylsilane typically involves the reaction of 4-fluorophenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The general reaction scheme is as follows:
4−Fluorophenylmagnesium bromide+Dimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the molar ratios of the reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoro(4-fluorophenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The silane group can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include substituted phenylsilane derivatives, silanols, and siloxanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Fluoro(4-fluorophenyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential use in the development of bioactive molecules and as a probe in biological studies.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty polymers, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism by which Fluoro(4-fluorophenyl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
(4-Fluorophenyl)dimethylsilane: Lacks the additional fluorine atom on the phenyl ring.
(4-Chlorophenyl)dimethylsilane: Contains a chlorine atom instead of a fluorine atom.
(4-Bromophenyl)dimethylsilane: Contains a bromine atom instead of a fluorine atom.
Uniqueness: Fluoro(4-fluorophenyl)dimethylsilane is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in chemical synthesis and research.
Propriétés
Numéro CAS |
61228-28-2 |
|---|---|
Formule moléculaire |
C8H10F2Si |
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
fluoro-(4-fluorophenyl)-dimethylsilane |
InChI |
InChI=1S/C8H10F2Si/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clé InChI |
VTRNTOVZQYRFAS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


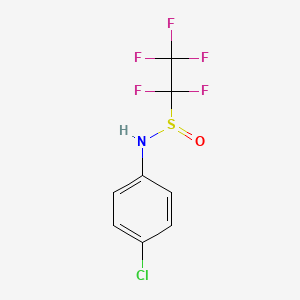
![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)

![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)
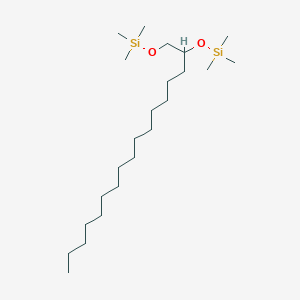


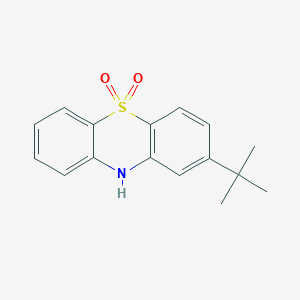
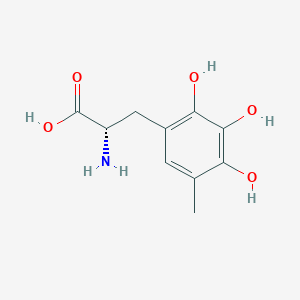
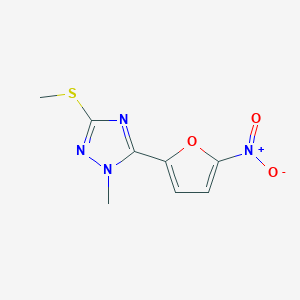
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
